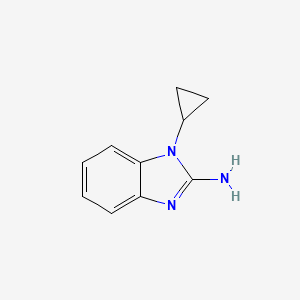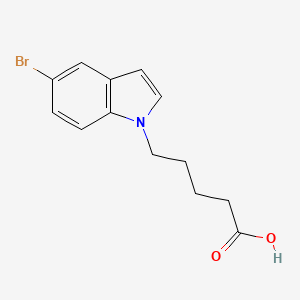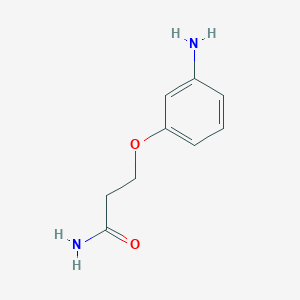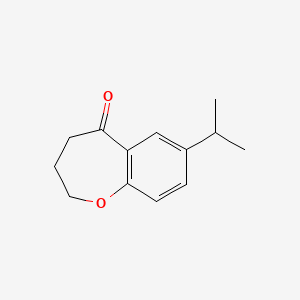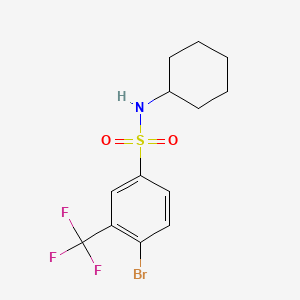
4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide
Vue d'ensemble
Description
4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with the CAS Number: 1020253-02-4 . It has a molecular weight of 386.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15BrF3NO2S/c14-12-7-6-10(8-11(12)13(15,16)17)21(19,20)18-9-4-2-1-3-5-9/h6-9,18H,1-5H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Applications De Recherche Scientifique
Photodynamic Therapy Applications
The study on zinc phthalocyanine derivatives, including those substituted with benzenesulfonamide groups, highlights their potential in photodynamic therapy for cancer treatment. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers. This property is crucial for the effective treatment of cancer through photodynamic therapy, where light-sensitive compounds are used to generate reactive oxygen species to kill cancer cells or inhibit tumor growth (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Catalyst-Free Bromoamidation
Research on the catalyst-free and metal-free bromoamidation of unactivated olefins using 4-(trifluoromethyl)benzenesulfonamide and N-bromosuccinimide as nitrogen and halogen sources respectively, showcases a methodology applicable to both cyclic and aliphatic olefins. This process is significant for the synthesis of bromoamides, which are valuable in various chemical transformations and pharmaceutical applications (Wesley Zongrong Yu, Feng Chen, Y. Cheng, Y. Yeung, 2015).
Carbonic Anhydrase Inhibition
A study focusing on the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides revealed their potent inhibitory effects on human carbonic anhydrase I and II isoenzymes. These enzymes are targets for therapeutic intervention in conditions like glaucoma, epilepsy, and mountain sickness, making the compounds valuable for medical research. The new derivatives demonstrated significant inhibition, suggesting their potential utility in developing new therapeutic agents (H. Gul, K. Kucukoglu, C. Yamali, S. Bilginer, H. Yuca, Iknur Ozturk, P. Taslimi, I. Gulcin, C. Supuran, 2016).
Oxidation Catalysts
Sulfonamide-substituted iron phthalocyanine compounds have been evaluated for their solubility, stability, and catalytic activity in the oxidation of olefins. The modification with 4-tert-butylbenzenesulfonamide resulted in a catalyst with remarkable stability under oxidative conditions, offering an efficient pathway for the selective oxidation of cyclohexene to allylic ketones. This research contributes to the development of more effective and stable catalysts for industrial applications (Umit Işci, Celal Caner, Y. Zorlu, A. Gürek, F. Dumoulin, V. Ahsen, 2014).
Theoretical and Spectral Studies
In the field of computational chemistry, theoretical investigations on the molecular structure, Infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides provide insights into the effects of halogen substituents on their characteristic bands. Such studies are essential for understanding the electronic and structural properties of these compounds, which can influence their reactivity and interaction with biological targets (M. Karabacak, M. Cinar, A. Çoruh, M. Kurt, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3NO2S/c14-12-7-6-10(8-11(12)13(15,16)17)21(19,20)18-9-4-2-1-3-5-9/h6-9,18H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXIFYUTEXGXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674374 | |
| Record name | 4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide | |
CAS RN |
1020253-02-4 | |
| Record name | 4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride](/img/structure/B1521677.png)
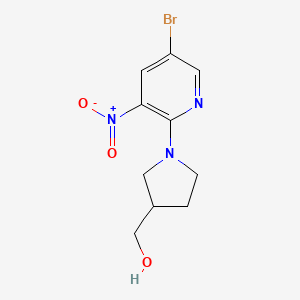

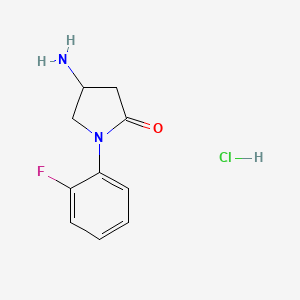
![2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride](/img/structure/B1521683.png)
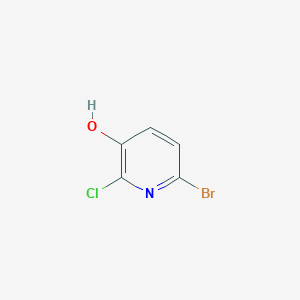
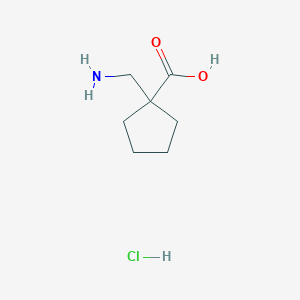
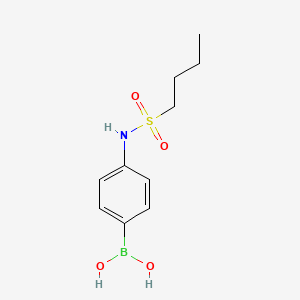
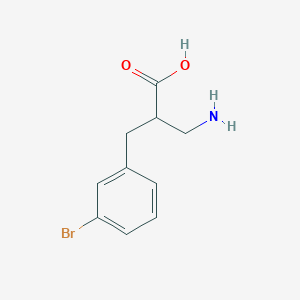
![[3-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1521694.png)
